2,5-Dimethyl-1,3-dinitrobenzene

Description

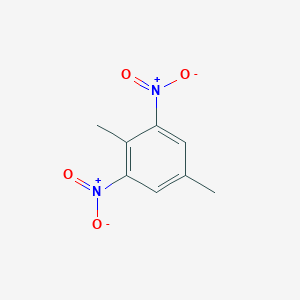

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethyl-1,3-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-5-3-7(9(11)12)6(2)8(4-5)10(13)14/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZOJNADMDJQIBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)[N+](=O)[O-])C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70498990 | |

| Record name | 2,5-Dimethyl-1,3-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70498990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

609-92-7 | |

| Record name | 2,5-Dimethyl-1,3-dinitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=609-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethyl-1,3-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70498990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dimethyl-1,3-dinitrobenzene

This guide provides a comprehensive overview of the physicochemical properties of 2,5-Dimethyl-1,3-dinitrobenzene, a nitroaromatic compound of interest in various chemical research and development sectors. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its chemical identity, structural characteristics, and known properties, while also highlighting areas where experimental data is currently unavailable.

Chemical Identity and Nomenclature

This compound, also known as 2,6-dinitro-p-xylene, is an organic compound characterized by a benzene ring substituted with two methyl groups and two nitro groups. A clear identification of this compound is crucial for any experimental or computational work.

| Identifier | Value |

| CAS Number | 609-92-7[1] |

| Molecular Formula | C₈H₈N₂O₄[1] |

| Molecular Weight | 196.16 g/mol [1][2][3] |

| IUPAC Name | This compound |

| Synonyms | 2,6-Dinitro-p-xylene, 2,5-Dimethyl-1,3-dinitro-benzol |

Physicochemical Properties: A Blend of Experimental and Predicted Data

A thorough understanding of the physicochemical properties of a compound is fundamental to its application and safety. For this compound, a combination of experimentally determined and computationally predicted data provides the most complete picture currently available. The presence of two electron-withdrawing nitro groups and two electron-donating methyl groups on the benzene ring creates a unique electronic and steric environment that influences its properties.

| Property | Experimental Value | Predicted Value |

| Melting Point | 123 °C (398.4 K)[1][2] | - |

| Boiling Point | No data available | 809.3 ± 65.0 °C |

| Density | No data available | 1.54 ± 0.1 g/cm³ |

| Dipole Moment | 2.65 D[1] | - |

| Water Solubility | No data available | - |

| Vapor Pressure | No data available | - |

| logP (Partition Coefficient) | No data available | - |

It is important to note that while the melting point and dipole moment have been experimentally determined, other key properties such as boiling point and density have not been reported in the literature and are provided here as predicted values for a structurally similar isomer, 1,3-Dimethyl-2,4-dinitrobenzene. The lack of experimental data for several key properties underscores the need for further empirical studies to fully characterize this compound.

Synthesis and Structural Elucidation

The primary route for the synthesis of this compound is the nitration of p-xylene. The methodology, as detailed by Johnston and Crather (2011), provides a reliable protocol for obtaining this compound.

Experimental Protocol for Synthesis

The synthesis involves the careful addition of p-xylene to a nitrating mixture of concentrated nitric and sulfuric acids. The temperature of the reaction must be carefully controlled to prevent the formation of unwanted byproducts.

Step-by-Step Methodology:

-

Prepare a nitrating mixture by combining 4 ml of concentrated nitric acid and 4 ml of concentrated sulfuric acid in a round-bottom flask equipped with a Claisen adapter, thermometer, and condenser.

-

Slowly add approximately 4.5 ml of p-xylene to the acid mixture, ensuring the internal temperature does not exceed 323–328 K.

-

After the addition is complete, heat the mixture for an additional 15 minutes at 323–328 K.

-

Cool the reaction mixture to room temperature.

-

Pour the cooled mixture into 40 ml of cold water to precipitate the crude product.

-

The product can be further purified by recrystallization, for instance, through vapor diffusion of n-pentane into a diethyl ether solution of the compound, which yields large translucent needles.[3]

The causality behind this experimental design lies in the electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), generated in situ from the reaction of nitric and sulfuric acids, acts as the electrophile. The methyl groups of p-xylene are ortho-, para-directing activators, leading to the substitution of the nitro groups on the benzene ring.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Crystal Structure and Molecular Geometry

The solid-state structure of this compound has been elucidated using single-crystal X-ray diffraction.[2][3] This analysis provides precise information about bond lengths, bond angles, and the overall packing of the molecules in the crystal lattice.

| Crystallographic Parameter | Value |

| Crystal System | Monoclinic[2][3] |

| Space Group | P2₁/c[2] |

| a | 12.582 (3) Å[3] |

| b | 9.3868 (17) Å[3] |

| c | 7.3565 (14) Å[3] |

| β | 91.963 (6)°[3] |

| Volume | 868.3 (3) ų[3] |

| Z | 4[3] |

The two nitro groups are rotated relative to the benzene ring, with dihedral angles of 44.50 (7)° and 31.67 (8)°.[2][3] This tilting of the nitro groups facilitates the formation of C—H⋯O interactions between adjacent molecules, leading to the formation of puckered sheets perpendicular to the c-axis.[2][3] The molecules stack along the c-axis in an antiparallel fashion.[2][3]

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. Due to the substitution pattern, there will be two non-equivalent aromatic protons, which would likely appear as singlets or narrowly split doublets in the downfield region (typically 7.5-8.5 ppm). The two methyl groups are also in different chemical environments and should give rise to two separate singlets in the upfield region (around 2.5 ppm).

-

¹³C NMR: The carbon NMR spectrum should exhibit eight distinct signals corresponding to the eight carbon atoms in the molecule, as there is no plane of symmetry that would make any carbons chemically equivalent. The carbons attached to the nitro groups would be significantly deshielded and appear furthest downfield. The aromatic carbons would resonate in the typical aromatic region (120-150 ppm), and the methyl carbons would appear in the upfield aliphatic region (around 20 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by the strong absorption bands characteristic of the nitro groups. Key expected absorptions include:

-

Asymmetric NO₂ stretch: Strong bands in the region of 1520-1560 cm⁻¹.

-

Symmetric NO₂ stretch: Strong bands in the region of 1340-1370 cm⁻¹.

-

C-H stretching (aromatic and aliphatic): Bands around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

-

C=C stretching (aromatic): Bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

In an electron ionization mass spectrum, the molecular ion peak (M⁺) at m/z = 196 would be expected. Fragmentation patterns would likely involve the loss of nitro groups (NO₂) and other characteristic fragments.

Safety and Handling

Specific toxicological data for this compound is not available. However, dinitrobenzenes as a class of compounds are known to be toxic. Therefore, stringent safety precautions should be observed when handling this compound.

-

General Hazards: Dinitrobenzenes are generally toxic and can be absorbed through the skin. They can cause methemoglobinemia, leading to cyanosis.

-

Personal Protective Equipment (PPE): It is essential to wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.

-

First Aid: In case of skin contact, wash the affected area immediately with soap and water. If inhaled, move to fresh air. In case of eye contact, rinse thoroughly with water. Seek immediate medical attention in all cases of exposure.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.

Conclusion

This compound is a well-defined chemical entity with known methods of synthesis and a characterized crystal structure. While some of its physicochemical properties, such as its melting point and dipole moment, have been experimentally determined, a significant data gap exists for other fundamental properties like boiling point, density, and solubility. The information provided in this guide, which combines experimental data with reasoned predictions and comparisons to related compounds, serves as a valuable resource for researchers. However, it also underscores the critical need for further experimental studies to fully characterize the physicochemical profile of this compound, which will be essential for its safe handling and potential applications in various fields of chemical science.

References

-

Johnston, D. H., & Crather, H. M. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(9), o2276. [Link]

- Stenutz, R. (n.d.). This compound. In Tables for Chemistry.

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 7426, 1,3-Dimethyl-5-nitrobenzene. Retrieved from [Link]

-

National Institute of Standards and Technology (n.d.). Benzene, 2-methyl-1,3-dinitro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

Sources

2,5-Dimethyl-1,3-dinitrobenzene CAS number and IUPAC name

An In-Depth Technical Guide to 2,5-Dimethyl-1,3-dinitrobenzene

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and professionals in chemical synthesis and development. It moves beyond basic data to explore the rationale behind its synthesis, its structural nuances, and its practical applications, grounded in authoritative references.

Core Identification and Nomenclature

This compound is an aromatic organic compound derived from p-xylene. Understanding its fundamental identifiers is the first step in any rigorous scientific inquiry.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 609-92-7 | [1] |

| Molecular Formula | C₈H₈N₂O₄ | [2][3][4] |

| Molecular Weight | 196.16 g/mol | [3] |

| Canonical SMILES | CC1=CC(=C(C=C1C)[O-])[O-] | N/A |

Synthesis Pathway: Electrophilic Nitration of p-Xylene

The primary route to synthesizing this compound is through the electrophilic aromatic substitution (nitration) of p-xylene.[2][4][5][6] This reaction is a cornerstone of aromatic chemistry, but the specific conditions are critical for achieving the desired dinitro-isomer.

Mechanistic Rationale

The nitration process employs a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The electron-rich p-xylene ring then acts as a nucleophile, attacking the nitronium ion.

The methyl groups on the p-xylene ring are activating and ortho-, para- directing. The first nitration can occur at any of the four equivalent positions. Once the first nitro group is added, the ring becomes significantly deactivated. The existing methyl groups direct the second nitration, while the deactivating nitro group directs meta to its own position. This complex interplay of directing effects means that achieving a specific isomer like this compound requires careful control of reaction conditions, as other isomers can also form.[3]

Experimental Protocol

This protocol is adapted from established laboratory procedures for the nitration of p-xylene.[3]

Step 1: Preparation of the Nitrating Mixture

-

In a round-bottom flask equipped with a Claisen adapter, thermometer, and condenser, combine 4 mL of concentrated nitric acid and 4 mL of concentrated sulfuric acid.

-

Causality: The mixture should be prepared cautiously and cooled, as the formation of the nitronium ion is an exothermic process. Sulfuric acid's role as both a catalyst and a dehydrating agent is crucial to drive the equilibrium towards the formation of the nitronium ion.

Step 2: Addition of Substrate

-

Slowly add 4.5 mL of p-xylene to the acid mixture.

-

Causality: The addition must be slow and monitored to ensure the internal temperature does not exceed 323–328 K (50-55 °C).[3] Uncontrolled temperature can lead to the formation of undesired byproducts and increases safety risks associated with runaway reactions.

Step 3: Reaction Completion

-

After the addition is complete, heat the mixture for an additional 15 minutes at 323–328 K.[3]

-

Causality: This heating period ensures the reaction proceeds to completion, maximizing the yield of the dinitrated product.

Step 4: Isolation of Crude Product

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into 40 mL of cold water. Crystals of the crude product should precipitate.[3]

-

Causality: Dinitroaromatic compounds are generally insoluble in water. Quenching the reaction mixture in water precipitates the organic product while the acids remain in the aqueous phase.

Step 5: Purification

-

The crude product can be recrystallized to achieve high purity. A reported method is vapor diffusion of n-pentane into a diethyl ether solution of the compound.[3]

-

Causality: Recrystallization is a self-validating purification technique. The slow crystallization afforded by vapor diffusion allows for the formation of a well-ordered crystal lattice, excluding impurities and yielding a product of high analytical purity.

Caption: Synthesis workflow for this compound.

Physicochemical and Structural Properties

The physical properties and molecular structure dictate the behavior and potential applications of the compound.

Physical Properties

| Property | Value | Source |

| Appearance | Clear, colorless block-like crystals or needles | [3] |

| Melting Point | 398.4 K (125.3 °C) | [3] |

| Density (calculated) | 1.501 g/cm³ | [3] |

| Crystal System | Monoclinic | [3] |

Molecular Structure

Crystallographic studies reveal significant details about the molecule's conformation. The two nitro groups are sterically hindered and are therefore rotated out of the plane of the benzene ring, with dihedral angles of 44.50° and 31.67°.[2][3][4][5] This twisting is a critical structural feature, influencing the molecule's packing and intermolecular interactions. In the solid state, the molecules stack along the c-axis in an antiparallel fashion.[2][4][5][6] This arrangement is stabilized by C-H···O interactions between the hydrogen atoms on the aromatic ring and the oxygen atoms of the nitro groups on adjacent molecules.[2][4][5][6]

Applications and Scientific Relevance

While not directly implicated in drug development pathways, this compound serves as a valuable intermediate in organic synthesis.

-

Synthetic Intermediate: Nitro groups are versatile functional groups that can be readily reduced to amines. These resulting aromatic diamines are precursors for the synthesis of dyes, polymers, and other complex organic molecules.

-

Energetic Materials: Like many dinitroaromatic compounds, it has been investigated in the context of energetic materials.[3]

-

Relevance to Drug Development: The broader class of dinitrobenzene compounds is of toxicological interest. For instance, 1,3-Dinitrobenzene is known to induce methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[7] While this is a toxic effect, understanding the structure-activity relationship of such compounds is crucial for toxicological assessments in drug development, especially if similar structural motifs are present in drug candidates.

Safety, Handling, and Disposal

As a dinitroaromatic compound, this compound must be handled with appropriate precautions. The available Safety Data Sheet (SDS) indicates a lack of comprehensive toxicological data, necessitating cautious handling.[1]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[1]

-

Skin Protection: Wear impervious clothing and chemical-resistant gloves. Dermal contact should be strictly avoided.

-

Respiratory Protection: If dust or vapors are generated, use a full-face respirator with an appropriate cartridge.[1]

First Aid Measures

-

Inhalation: Move the victim to fresh air.

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water.

-

Eye Contact: Rinse with pure water for at least 15 minutes.

-

Ingestion: Rinse the mouth with water. In all cases of exposure, seek immediate medical attention.[1]

Disposal

The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1] It should not be discharged into sewer systems or contaminate waterways.[1]

References

-

Johnston, D. H. (2011). This compound. Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 9), o2276–o2277. [Link]

-

Johnston, D. H., & Crather, H. M. (2011). 2,5-Dimethyl-1,3-dinitro-benzene. Acta crystallographica. Section E, Structure reports online, 67(Pt 9), o2276-7. [Link]

-

Johnston, D. (2011). This compound. Chemistry Faculty Scholarship. 11. [Link]

-

Johnston, D. H. (n.d.). This compound. Otterbein University. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. [Link]

-

Johnston, D. H., & Crather, H. M. (2011). 2,5-Dimethyl-1,3-dinitro-benzene. PubMed. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. researchgate.net [researchgate.net]

- 3. 2,5-Dimethyl-1,3-dinitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,5-Dimethyl-1,3-dinitro-benzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. "2,5-Dimethyl-1,3-dinitrobenzene" by Dean Johnston [digitalcommons.otterbein.edu]

- 6. This compound | Dean Johnston [faculty.otterbein.edu]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

solubility of 2,5-Dimethyl-1,3-dinitrobenzene in organic solvents

An In-depth Technical Guide to the Solubility of 2,5-Dimethyl-1,3-dinitrobenzene in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients and chemical intermediates is a critical physicochemical parameter that governs their behavior in various stages of research, development, and manufacturing. This guide provides a comprehensive technical overview of the solubility of this compound. A notable scarcity of quantitative experimental data for this specific compound in public literature necessitates a dual approach. This document, therefore, combines a theoretical analysis of its expected solubility based on its molecular structure and the known properties of analogous compounds, with a detailed, field-proven experimental protocol for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in organic media.

Physicochemical Characterization of this compound

This compound (CAS RN: 609-92-7), also known as 2,6-dinitro-p-xylene, is a nitroaromatic compound synthesized via the nitration of p-xylene.[1][2][3] Its molecular structure, featuring a benzene ring substituted with two electron-withdrawing nitro groups and two electron-donating methyl groups, dictates its chemical properties and intermolecular interactions, which are the primary determinants of its solubility.

Key Molecular Properties:

-

Molecular Formula: C₈H₈N₂O₄[1]

-

Molecular Weight: 196.16 g/mol [2]

-

Structure: The two nitro groups are significantly rotated relative to the plane of the benzene ring, with reported dihedral angles of 44.50° and 31.67°.[1][4][5] This steric hindrance impacts the molecule's ability to pack into a crystal lattice and its potential for intermolecular interactions.

The structure of the molecule is visualized below:

Caption: Structure of this compound.

Principles Governing Solubility in Organic Solvents

The solubility of a solid crystalline solute, such as this compound, in a liquid solvent is a thermodynamic equilibrium process. It is governed by two primary energetic factors:

-

Crystal Lattice Energy: The energy required to overcome the intermolecular forces holding the solute molecules together in the solid crystal. Stronger intermolecular forces (e.g., π-π stacking, dipole-dipole interactions) lead to higher lattice energy and lower solubility.

-

Solvation Energy: The energy released when solute molecules are surrounded and stabilized by solvent molecules. Effective solvation occurs when the new solute-solvent interactions are comparable to or stronger than the original solvent-solvent and solute-solute interactions.

The fundamental principle of "like dissolves like" is a useful heuristic. Polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. This compound possesses both polar (two nitro groups) and non-polar (benzene ring, two methyl groups) characteristics, suggesting a nuanced solubility profile. The nitro groups can participate in dipole-dipole interactions, while the aromatic ring and methyl groups contribute to van der Waals forces.

Predicted Solubility Profile: A Comparative Analysis

The key structural difference is the addition of two methyl (-CH₃) groups. These groups have two main effects:

-

Increased Lipophilicity: They increase the overall non-polar character of the molecule.

-

Steric Hindrance: They may disrupt the efficient crystal packing that is possible for the more planar 1,3-dinitrobenzene, potentially lowering the crystal lattice energy.

Hypothesis: The addition of two methyl groups will likely increase the solubility of this compound in non-polar and moderately polar solvents compared to 1,3-dinitrobenzene, due to both increased lipophilicity and potentially lower lattice energy. Conversely, its solubility in highly polar solvents may be reduced.

The table below presents known solubility data for 1,3-dinitrobenzene to serve as a baseline for experimental investigation.[7]

| Solvent | Solvent Type | Molar Mass ( g/mol ) | Polarity (Dielectric Constant) | Solubility of 1,3-Dinitrobenzene ( g/100g solvent) | Predicted Solubility of this compound |

| Water | Polar Protic | 18.02 | 80.1 | 0.0496 (at 50°C) | Very Low |

| Methanol | Polar Protic | 32.04 | 32.7 | 6.75 (at 20.5°C) | Moderate |

| Ethanol (96%) | Polar Protic | 46.07 | 24.5 | 3.5 (at 20.5°C) | Moderate |

| Acetone | Polar Aprotic | 58.08 | 20.7 | 72.37 (at 15°C) | High |

| Ethyl Acetate | Polar Aprotic | 88.11 | 6.0 | 36.27 (at 18.2°C) | High |

| Chloroform | Non-polar | 119.38 | 4.8 | 32.4 (at 17.6°C) | High |

| Toluene | Non-polar | 92.14 | 2.4 | 30.66 (at 16.2°C) | High |

| Benzene | Non-polar | 78.11 | 2.3 | 39.45 (at 18.2°C) | High |

| Carbon Tetrachloride | Non-polar | 153.82 | 2.2 | 1.18 (at 16.2°C) | Moderate to High |

Experimental Protocol: Isothermal Equilibrium (Shake-Flask) Method

Given the absence of data, empirical determination is essential. The shake-flask method is the gold-standard for determining equilibrium thermodynamic solubility.[10][11] This protocol outlines the procedure coupled with UV-Visible Spectrophotometry for quantification.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (crystalline solid)

-

Solvent of interest (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

UV-Visible Spectrophotometer and quartz cuvettes

Methodology:

Part A: Preparation of Saturated Solution

-

Add Excess Solute: Add an excess amount of solid this compound to a series of vials (perform in triplicate). An amount that ensures a visible excess of solid remains at equilibrium is crucial.

-

Add Solvent: Accurately pipette a known volume (e.g., 5.0 mL) of the chosen organic solvent into each vial.

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled orbital shaker (e.g., 25°C ± 0.5°C). Shake at a constant speed for a predetermined time (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid must be confirmed visually.[11]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to let the excess solid settle.

-

Filtration: Carefully draw the supernatant into a syringe and filter it through a 0.22 µm syringe filter into a clean, dry vial. This step is critical to remove all undissolved particulates. The first few drops should be discarded to saturate the filter membrane.

Part B: Quantification by UV-Vis Spectrophotometry

-

Determine λmax: Prepare a dilute stock solution of the compound in the chosen solvent. Scan this solution across a UV-Vis wavelength range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).

-

Prepare Calibration Standards: Create a series of standard solutions of known concentrations from a primary stock solution. These concentrations should bracket the expected concentration of the saturated solution.

-

Generate Calibration Curve: Measure the absorbance of each standard at the predetermined λmax. Plot absorbance versus concentration. The resulting graph should be linear (R² > 0.99) and follow the Beer-Lambert law.[10]

-

Analyze Saturated Sample: Take an aliquot of the filtered saturated solution and dilute it with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Calculate Solubility: Measure the absorbance of the diluted sample. Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Multiply this value by the dilution factor to find the concentration of the original saturated solution. This concentration represents the solubility.

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the solubility determination process.

Caption: Workflow for Shake-Flask Solubility Determination.

Conclusion

While direct experimental data on the is sparse, a thorough analysis of its molecular structure allows for informed predictions. Its amphiphilic nature, combining polar nitro groups with a non-polar dimethyl-benzene core, suggests it will exhibit moderate to high solubility in a range of common organic solvents, particularly those that are polar aprotic or non-polar. The addition of methyl groups likely enhances its solubility in less polar media compared to 1,3-dinitrobenzene. For drug development and process chemistry applications, where precision is paramount, the theoretical predictions laid out in this guide must be validated. The provided standardized experimental protocol offers a robust framework for researchers to generate the high-quality, empirical data required for their work.

References

- Grokipedia. (n.d.). Dinitrobenzene. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFudbpMMOX2ncqNS6THZvJjmZSFy8QxoCmoyO5Q1RPqTNtSfTOWfT_31S6IU37-NSkqN7w4uQDJ70RwZzeoF4R3azc_hNzmK3AgXk0Kusdp_grGIsg-rFYxWpc7_iGyY6S-WJo5

- Johnston, J., & Andrews, D. H. (1925). Solubility Relations of Isomeric Organic Compounds. III. Journal of Physical Chemistry, 29, 914-925. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHm8gwv-j2vBCdjrJANeLyb-Hu-cDVJOBNZ62mn9WJqmMWRtpPjtjEKAV_8y-IT9t9xQpNBOENMoo3CdESgzcqxKwdaVv22EWoiKUoiqbTWOKcUWCNZLGd4x5pB_lb8qm8KuaP9D_4mXmm5

- ECHEMI. (n.d.). This compound SDS, 609-92-7 Safety Data Sheets. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRSnKjgSZu9y9XJkJzklumWAVXLMYs_23RqIF9OlMCzwHHHu36kPHpPaaxXifdqSsj-O3gcVuGPa2_kb-1gua-TeaS96vgVbDzWPYVoYpijoWLEeimbRBjYNSzyMQ93rFLY8mZOJjEPb8xgaOPxOMI1uf1nFwvLG8IuvO_PHfK8_a9QV8=

- Solubility of Things. (n.d.). 1,4-dinitrobenzene. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_DflZYZRbpg1Ef3P0wZFwLttZ-cHVIHyQksrobuCrzZeAj-C9vmrsQ7oRG5r9gsQhT0d9UHwx--vbznjT1mjJYXPZtQAY_wHtDMMizxgwU7j7rSoNcy__FsLJ3b1BvtKQI5OHRZA5QJEb67W4Tw==

- Wikipedia. (n.d.). 1,3-Dinitrobenzene. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJTyvih17mSeepSCS24mLY8x0z1auTugdGRb991AIVMi1OWWRDZG9GTN1NLJS4Uw0MpLA-hHUrb6x2mtcrW3ckmJ7ah2nTxdQVb3r573G2jx-NKB0f1Y20s8Qgtg-pIM2Ulb_eJ8wNl7Pc

- Wikipedia. (n.d.). 1,4-Dinitrobenzene. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEg9cqXkycI9MFVC3MxuhcEcudg3aKP_rnEZXzazJuqzbKmOqrltDsTvpDZ16xYM_pCIexWAlrqKRa6aTJ6FtRFjWpYc7s9GJ3diEtKJIEEI8CRKuvrHb4w-wJu26rdIAxyssXybKCSHmK

- Spectrum Chemical. (2019). SAFETY DATA SHEET: 2,5-Dimethylnitrobenzene. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHM1-25XChthANwslsa_wMvwzXUyDqKFMGB6FtnwtsBrOjic8xO6LNpEWNFFdiIhY2B7OWXRrlWzNk8xL880TwHQSHr71h84NT-bGfHM7ct-IZjQMb8pDBYSClXtYg__vBxpmtgjQMPDuRNb8eIFfmebNZV

- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of 2-Nitrophenol. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqlAmc-XrfcMzDmHmB9_q_J9_1CU6PHs_tvCKzyn9pn32O7fOe38bn3I7f2RabCRfcqm-TAHQJeqo0pVc-auvEB16sfFahzaoY4ATwF1zlugnaSGv3WHjd6yeMiyDqqIK0YYFtIJclz8oIvpQa4KfP8R-yaZwtGLvMISuq3QAwgblsfG3ReFsx65hqUI6YwGJer3H6KYSk25mH

-

Johnston, D. H., & Crather, H. M. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2276. Retrieved from [Link]

- Sigma-Aldrich. (2025). SAFETY DATA SHEET: 1,3-Dinitrobenzene. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGc_Sdc9JhBWZRDPzNDkLZeH4rWW91p4_0k2vvkpOEv0s7mcmmwIyfS1NEqwjoYHNwaMGirYFW8IZQyTIBaNlAbX-7NgwIgWPEYfbF3DT6xeB0ZOAqUISKJSakP-IFaA7sFWakfv6hVveiv

- Stenutz. (n.d.). This compound. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZI4XD4qHEi4yE6KEUacX_uZ2WdYzT8ovYS6d5Wug6Nr4ZbGRPVD8OATZYEKiI5HH3hLEJ5U3G1KBTiQ6YPvCvvNLnEi6FqJ4vUJIh9W_3JSs6VJ8CVeGoN_9iT29g5TwxEdwYI8uA7zB1pKkRDfQgux3ihvKkgzzAiL2XW6WU9EeWZYUSV-O0oCWp93g-

- Johnston, D. (n.d.). This compound. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHpmXljWaQfMvfezOfGtyY8Cb1qhYLJ7Wk3oAcup0ULt1BZLHHA3ct-NXyiksFawttmVwQR_n0xntNJorowb2WTfpYnmPbkDGgXqIhsLdU7SXKzxctaKFtjfYmMWflxvT36BzjV6_GCJImtKDDxhX9L9e3-ncWQHQ1KjrT

- Unspecified. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAvIcHgk_Tfyf56MNMS8OAp6PTx_O9na82ujivzYQyw3zazwBg7ph4zEo_5PQ8HP7n3NFhtYyBnryAOajhYhAOyHwky6vkbu8sULeQhg96Njne4t7978s6aVAfFL2LVD1s0YS-Eg7vAnoJa4q_D0A8R60UhqTgFoiKBehN5mrre-Hsqt9QCA==

- Fisher Scientific. (2025). SAFETY DATA SHEET: 1,4-Dinitrobenzene. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFt4Fvbf3iUIXGsqPfQqsbLipvyhgYtejKFsI8lCqijhlJPelNoww_NZZFgdg6KZNPAAfbBBQoNF0gimqXCbFnYMKxJ76zWZE8Y_imtlrKF_-krVo8f64Kkj6mg69mnm37VL3Ln_y2_Z3dOmcP5IzyBMyuh1h2MXNjBVDtchcQdbFZBnoV2URhDoCTyOCCXR-A=

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 1,3-Dinitrobenzene. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgHJI8p6X1Xl_KUD67tp8U6tnojWhOpx1c-tMx_2fL2LUG08HREb-wZ95fdg7FE-0bL8hRWl7pGiqOitOSHj0etZD_0oBVZ31V1P7UXiOKt0LEPPBX1UcxrsYIt50xUlqIqGoMr0URnZMN0u9tvyalMWj21pXkN_9jYYIlY9rT4m-x0rpTFqmP0c5rxvZGyqwnZJpcVx4GtkT4PYUZPwgyT1qn3GuXi0uSI8nMru10Ql6EFv0XwCZVkHG56AYQ8mE8NvwISp-h8ZkpsGo=

-

Johnston, D. (2011). This compound. Digital Commons @ Otterbein. Retrieved from [Link]

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGek9Zajiug2xaOydC5-f_QajgT1x9PTGSU9BBZDwDROdsyZseQjTYrc8rDNVvRbFvuVKoUbg1gamR8ty_Bg6Gt2HZTkJcsnoH-2k6WU8khkZj0UO5IkZ20YGwzdP4WzOG8-8uqZodGo67ceDlI32Ktg7qBJZn_ARNx2uSJNTg=

- CymitQuimica. (n.d.). CAS 603-02-1: 1,3-Dimethyl-2,4-dinitrobenzene. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGY1Y-NIfSc9QtD7lxmj9lPsJX6QUCdFexiLp72KLUgdBWMpe5GIfYlheBoYdXWX54pTV6krFILhH0KMvmuIbMzFxD_RL47Yxmz-06yCT-E4tPQGDTuNayvvO1hk4j4FXs=

-

Johnston, D. H., & Crather, H. M. (2011). This compound. ResearchGate. Retrieved from [Link]

- Unspecified. (2023). Solubility of Organic Compounds. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhKefjqGJPQ6J0Ih_6WcPYHweYt0Q5fayvDSAdXnxGwKnfjFWwwAorSXGM3HZfTuZ5QQ7yxL_HmrynWN_6yVKoEdQM2T5pXLK4SqhO_mOoVmaZ2i_lFhlFpo8uJC6Cb6RVYwXm3N0jq8Mw943N2YY5XCIAcMgx5kEB_xgaLm0_IPripM6MgME=

- Chemistry and Toxicology. (n.d.). 1,3-dinitrobenzene. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_4t8l1n7aKG8JiyCPoD35lcBp7ppx_Sg7fGSLUzKYXqxH9GD20pi5FcIP4vrNJBRUVSxcKRqIgZD9pI9X4IGGF-vGrmZtBG_AQLTDjO_q_LN194Ir73fIO1hQnvChFsYLQ7ceo6guyZqzfk3yzoH0smid5GE8VzQBZuYUIgjrp8zGcYeB

- Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzKy4R_gAxhyhLcG206D5S1Qn_-ZwRsVcUQkOzi_lrtg_Xsri-SKiNWa098YVnE68aleGdubPbzMf4jn1Wg5gBey176zsOWfimQW5O8lHW1d2jySyHb5VNehZaaml1UOvW8RKW0Mgvfridad-oP3qnICY1_zxUgBmwyDMn40XONF64U59jVuZqtV3Gyt8FExnlJLK2da6CMEZagFrGHPdbWkdxst3VMWfDkseqFM_Zl5Q=

- ChemicalBook. (n.d.). 1,3-Dinitrobenzene CAS#: 99-65-0. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWaGonpW-_faUZ7PD71XCvoJmgp0UXKogAzdMwrKm9_Cq2YS0Ct6RXoUMPuHjPXQGXOCa43HSKHwYNUWYuGjP6UuHv3SovkVEyEVrsyvBWiu2w7j0iw-uGzL4PTvIb9jGnRiPnoZ5P9Z_pBHny6ZI4x_4GrPkpXa5-DfAd9HY=

-

Agency for Toxic Substances and Disease Registry (US). (1995). TABLE 3-2, Physical and Chemical Properties of 1,3-DNB and 1,3,5-TNB. In Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Retrieved from [Link]

Sources

- 1. 2,5-Dimethyl-1,3-dinitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [stenutz.eu]

- 3. researchgate.net [researchgate.net]

- 4. faculty.otterbein.edu [faculty.otterbein.edu]

- 5. "2,5-Dimethyl-1,3-dinitrobenzene" by Dean Johnston [digitalcommons.otterbein.edu]

- 6. echemi.com [echemi.com]

- 7. 1,3-dinitrobenzene [chemister.ru]

- 8. 1,3-Dinitrobenzene CAS#: 99-65-0 [m.chemicalbook.com]

- 9. TABLE 3-2, Physical and Chemical Properties of 1,3-DNB and 1,3,5-TNB - Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

nitration mechanism of m-xylene to form dinitro derivatives

An In-Depth Technical Guide to the Dinitration of m-Xylene

This guide provides a comprehensive examination of the nitration mechanism of m-xylene to its dinitro derivatives, tailored for researchers, scientists, and professionals in drug development and chemical synthesis. We will delve into the mechanistic intricacies, regioselectivity, and practical experimental considerations of this classic yet crucial electrophilic aromatic substitution reaction.

Introduction: Electrophilic Aromatic Substitution on the m-Xylene Scaffold

The nitration of m-xylene (1,3-dimethylbenzene) is a quintessential example of electrophilic aromatic substitution (EAS), a fundamental reaction class in organic chemistry. The two methyl groups on the benzene ring are activating, electron-donating groups, which not only increase the rate of reaction compared to benzene but also direct incoming electrophiles to specific positions. This directing effect is a cornerstone of synthetic strategy, allowing for the controlled functionalization of aromatic rings.

The primary method for the synthesis of dinitro-m-xylene derivatives involves a two-step nitration process. Initially, m-xylene is mononitrated, followed by a second nitration to yield the dinitro product. The regiochemical outcome of both steps is governed by the directing effects of the substituents present on the aromatic ring.

The First Nitration: Formation of Mononitro-m-xylene Isomers

The nitration of m-xylene is typically carried out using a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

The two methyl groups in m-xylene are ortho, para-directors. This means they direct the incoming electrophile to the positions ortho (adjacent) and para (opposite) to themselves. In m-xylene, the available positions are 2, 4, 5, and 6.

-

Position 2: Ortho to both methyl groups.

-

Position 4: Ortho to one methyl group and para to the other.

-

Position 5: Meta to both methyl groups.

-

Position 6: Ortho to one methyl group and para to the other (equivalent to position 4).

Due to the directing effects of the methyl groups, substitution occurs preferentially at the 2- and 4-positions. The 5-position is disfavored as it is meta to both activating methyl groups. The primary products of the mononitration of m-xylene are therefore 2-nitro-m-xylene and 4-nitro-m-xylene. The relative yields of these isomers can be influenced by reaction conditions, but 4-nitro-m-xylene is generally the major product due to reduced steric hindrance compared to the 2-position, which is flanked by two methyl groups.

The Second Nitration: Mechanistic Insights into Dinitro Derivative Formation

Once the first nitro group is introduced, the electronic landscape of the aromatic ring is significantly altered. The nitro group is a powerful electron-withdrawing group and a meta-director. This deactivating nature makes the second nitration step more challenging, often requiring harsher reaction conditions such as higher temperatures or stronger nitrating agents.

The directing effects of the two methyl groups (activating, ortho, para-directing) and the one nitro group (deactivating, meta-directing) are now in competition. The position of the second nitro group will be determined by the cumulative influence of all three substituents.

Let's consider the dinitration of the two primary mononitro isomers:

Nitration of 4-nitro-m-xylene:

In 4-nitro-m-xylene, the substituents are at positions 1 (CH₃), 3 (CH₃), and 4 (NO₂). The available positions for the second nitration are 2, 5, and 6.

-

Position 2: Ortho to the C1-methyl group and meta to the C3-methyl and the C4-nitro group.

-

Position 5: Para to the C1-methyl group, ortho to the C4-nitro group, and meta to the C3-methyl group.

-

Position 6: Para to the C3-methyl group, ortho to the C1-methyl group, and meta to the C4-nitro group.

The powerful activating and directing effect of the two methyl groups will preferentially direct the incoming nitronium ion to positions that are ortho or para to them. The nitro group will direct meta to itself.

-

Attack at position 2 is favored by the C1-methyl group (ortho) and the C4-nitro group (meta).

-

Attack at position 6 is favored by the C3-methyl group (para) and the C1-methyl group (ortho).

Considering these directing effects, the major product from the nitration of 4-nitro-m-xylene is 2,4-dinitro-m-xylene .

Nitration of 2-nitro-m-xylene:

In 2-nitro-m-xylene, the substituents are at positions 1 (CH₃), 2 (NO₂), and 3 (CH₃). The available positions for the second nitration are 4, 5, and 6.

-

Position 4: Para to the C1-methyl group and meta to the C2-nitro and C3-methyl groups.

-

Position 5: Meta to both methyl groups and para to the C2-nitro group.

-

Position 6: Ortho to the C1-methyl group, para to the C3-methyl group, and meta to the C2-nitro group.

Here, attack at positions 4 and 6 is strongly favored by the directing effects of the two methyl groups.

-

Attack at position 4 is directed para by the C1-methyl group and meta by the C2-nitro group.

-

Attack at position 6 is directed ortho by the C1-methyl group and para by the C3-methyl group.

This leads to the formation of 2,4-dinitro-m-xylene and 2,6-dinitro-m-xylene .

The overall dinitration of m-xylene, therefore, yields a mixture of dinitro derivatives, with 2,4-dinitro-m-xylene being a significant product. The precise isomer distribution is highly dependent on the reaction conditions.

Experimental Protocol: A Self-Validating System

The following protocol is based on established methods for the nitration of xylenes. Warning: This reaction is highly exothermic and involves the use of corrosive and hazardous materials. Appropriate personal protective equipment (PPE) and a fume hood are mandatory.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Concentration |

| m-Xylene | 106.17 | 99% |

| Nitric Acid | 63.01 | 70% (concentrated) |

| Sulfuric Acid | 98.08 | 98% (concentrated) |

| Ice | 18.02 | N/A |

| Dichloromethane | 84.93 | ACS grade |

| Sodium Bicarbonate | 84.01 | Saturated solution |

| Anhydrous Magnesium Sulfate | 120.37 | N/A |

Step-by-Step Methodology

Step A: Mononitration of m-Xylene

-

Preparation of the Nitrating Mixture: In a flask immersed in an ice-water bath, slowly add 1.1 molar equivalents of concentrated nitric acid to a stirred solution of concentrated sulfuric acid. Maintain the temperature below 10°C.

-

Addition of m-Xylene: Slowly add 1.0 molar equivalent of m-xylene dropwise to the cold nitrating mixture. The temperature should be carefully controlled and not allowed to exceed 15°C.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

-

Work-up: Pour the reaction mixture slowly onto crushed ice. The mononitro-m-xylene product will separate as an oily layer.

-

Extraction: Extract the product with dichloromethane.

-

Washing: Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude mononitro-m-xylene mixture.

Step B: Dinitration of Mononitro-m-xylene

-

Preparation of a Stronger Nitrating Mixture: Prepare a nitrating mixture with a higher concentration of sulfuric acid, and potentially fuming nitric acid, depending on the desired reactivity.

-

Reaction Setup: Gently heat the crude mononitro-m-xylene from Step A to approximately 50-60°C.

-

Addition of Nitrating Mixture: Slowly add the second nitrating mixture dropwise, carefully controlling the temperature. The temperature may need to be raised to around 80°C to facilitate the dinitration.

-

Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up and Purification: Follow the same work-up procedure as in Step A. The resulting dinitro-m-xylene isomers can be separated by techniques such as fractional crystallization or column chromatography.

Visualizing the Mechanism and Workflow

To better illustrate the concepts discussed, the following diagrams have been generated.

Caption: Formation of the nitronium ion and its subsequent electrophilic attack on m-xylene.

Caption: Workflow for the dinitration of m-xylene, highlighting the directing effects.

Conclusion

The dinitration of m-xylene is a classic example of how substituent effects govern the outcome of electrophilic aromatic substitution reactions. The interplay between the activating ortho, para-directing methyl groups and the deactivating meta-directing nitro group dictates the regioselectivity of the second nitration step. A thorough understanding of these principles is essential for the rational design of synthetic routes to specific dinitro-m-xylene isomers. Precise control of reaction conditions, particularly temperature and the strength of the nitrating agent, is paramount for achieving desired product distributions and ensuring the safety of the procedure.

References

-

Benchchem. How to improve the yield of 2,4-Dinitro-m-xylene synthesis. 1

-

Benchchem. A Technical Guide to the Key Chemical Reactions of 2,4-Dinitro-m-xylene. 2

-

Chemguide. electrophilic substitution in methylbenzene and nitrobenzene.

-

Filo. How are products formed in nitration of m xylene? [URL]([Link]

Sources

spectroscopic data (NMR, IR, MS) for 2,5-Dimethyl-1,3-dinitrobenzene

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,5-Dimethyl-1,3-dinitrobenzene

Introduction

This compound (CAS No: 609-92-7), a dinitro derivative of p-xylene, serves as a crucial intermediate in various chemical syntheses.[1][2] Its molecular structure, featuring a substituted aromatic ring with both electron-donating methyl groups and strongly electron-withdrawing nitro groups, presents a rich case for spectroscopic analysis. Accurate structural confirmation and purity assessment are paramount for its application in research and development, necessitating a multi-faceted analytical approach.

This guide provides a comprehensive examination of this compound using three core analytical techniques: Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the principles of each technique, present reference data, and explain the causal relationships between molecular structure and spectral output. The protocols described herein are designed to be self-validating, ensuring researchers can confidently apply these methods for robust characterization.

Analytical Workflow Overview

The structural elucidation of an organic compound like this compound follows a logical progression. Initially, Mass Spectrometry is employed to determine the molecular weight and elemental formula. Subsequently, Infrared Spectroscopy identifies the functional groups present. Finally, Nuclear Magnetic Resonance Spectroscopy provides a detailed map of the carbon and hydrogen framework, confirming the precise isomeric arrangement.

Caption: A typical workflow for the structural elucidation of an organic molecule.

Mass Spectrometry (MS)

Mass spectrometry is the foundational technique for determining the molecular weight of a compound. In Electron Ionization (EI), the most common method for small molecules, a high-energy electron beam bombards the molecule, causing it to ionize and fragment. The resulting mass-to-charge ratio (m/z) of the molecular ion and its fragments provides a molecular fingerprint.

Expected Mass Spectrum and Fragmentation

For this compound (C₈H₈N₂O₄), the exact mass is 196.0484 g/mol .[3] The nominal molecular weight is 196 g/mol . The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 196.

The fragmentation pattern of nitroaromatic compounds is well-characterized. Key fragmentation pathways include the loss of nitro (-NO₂) and nitroso (-NO) groups, as well as fragments related to the alkyl substituents.

-

Loss of -OH: A common rearrangement in ortho-nitro compounds, but less prevalent here.

-

Loss of -NO: A peak at m/z 166 ([M-NO]⁺) is expected.

-

Loss of -NO₂: A significant peak at m/z 150 ([M-NO₂]⁺) is anticipated due to the loss of a nitro radical.

-

Loss of a methyl group: Cleavage of a C-C bond can result in the loss of a methyl radical (-CH₃), leading to a fragment at m/z 181 ([M-CH₃]⁺). This fragment can then undergo further loss of nitro groups.

Sources

An In-depth Technical Guide to the Thermal Stability and Decomposition of 2,5-Dimethyl-1,3-dinitrobenzene

Foreword: Understanding Thermal Risk in Nitroaromatic Compounds

2,5-Dimethyl-1,3-dinitrobenzene, a derivative of p-xylene, belongs to the broad class of nitroaromatic compounds. These molecules are foundational in various industrial applications, from the synthesis of dyes and polymers to their use as energetic materials and chemical intermediates. The presence of multiple nitro groups on an aromatic ring imparts significant chemical reactivity and, critically, introduces potential thermal hazards. An in-depth understanding of a compound's response to thermal stress is not merely an academic exercise; it is a cornerstone of safe process design, handling, storage, and risk assessment. This guide provides a comprehensive analysis of the thermal stability and decomposition characteristics of this compound, synthesizing structural chemistry, analytical methodologies, and safety protocols to offer a holistic perspective for the scientific professional.

Molecular Profile and Synthesis Context

This compound (C₈H₈N₂O₄) is prepared through the nitration of p-xylene.[1][2][3][4] The reaction involves the treatment of p-xylene with a mixture of concentrated nitric and sulfuric acids. The position of the functional groups is dictated by the directing effects of the methyl substituents on the aromatic ring. Understanding this synthetic route is crucial, as the reaction conditions can influence the isomeric purity of the final product, and residual acidic impurities could potentially lower the thermal stability of the material.[5]

The molecular structure features two electron-withdrawing nitro groups and two electron-donating methyl groups on a benzene ring. The nitro groups are rotated relative to the plane of the benzene ring, with reported dihedral angles of 44.50° and 31.67°.[3][4] This steric hindrance influences intermolecular interactions, such as the C—H···O contacts that form puckered sheets within the crystal lattice, which can, in turn, affect the energy required to initiate decomposition.[1][2][3][4]

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O₄ | [3] |

| Molecular Weight | 196.16 g/mol | [3] |

| Appearance | Translucent needles / Crystalline Solid | [1] |

| Melting Point | 123 °C (DSC determined) | [6] |

| CAS Number | 609-92-7 | [7] |

The Science of Thermal Analysis: Probing Molecular Stability

The thermal stability of an energetic material is quantified by its response to a controlled temperature program. The primary techniques for this assessment are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), which provide complementary information about the material's behavior.[8][9]

-

Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and an inert reference as a function of temperature.[8][10] An endothermic event (heat absorption), such as melting, appears as a trough, while an exothermic event (heat release), characteristic of decomposition, appears as a peak. The onset temperature of the exotherm is a critical indicator of the initiation of decomposition, and the area under the peak corresponds to the total energy released (enthalpy of decomposition).

-

Thermogravimetric Analysis (TGA): TGA continuously measures the mass of a sample as it is heated over time.[8][9] A TGA curve plots mass percentage against temperature, revealing the temperatures at which volatile components are released or the compound breaks down into gaseous products. When used alongside DSC, TGA helps to confirm that an observed exotherm is indeed a decomposition event associated with mass loss.

The following workflow illustrates the logical progression of a comprehensive thermal hazard assessment.

Protocol 2: TGA for Mass Loss Characterization

1. Objective: To determine the temperature ranges of mass loss associated with the thermal decomposition of this compound.

2. Instrument and Materials:

-

Calibrated Thermogravimetric Analyzer.

-

Certified weight standards for mass calibration.

-

Materials with known Curie points (e.g., Alumel, Nickel) for temperature calibration.

-

Ceramic or aluminum TGA pans.

-

Sample of this compound (typically 5-10 mg).

-

Inert purge gas (Nitrogen or Argon).

3. Calibration & System Suitability:

-

Perform mass calibration using certified weights.

-

Perform temperature calibration using the Curie point transition of appropriate reference materials.

4. Experimental Procedure:

-

Step 4.1 (Sample Prep): Tare the TGA pan. Accurately weigh 5-10 mg of the sample into the pan. A larger mass than DSC is used to improve the accuracy of mass loss detection.

-

Step 4.2 (Loading): Place the sample pan onto the TGA balance mechanism.

-

Step 4.3 (Thermal Program):

-

Equilibrate the furnace at 30 °C.

-

Ramp the temperature from 30 °C to 350 °C (or until mass loss is complete) at a heating rate of 10 °C/min.

-

Maintain a constant inert gas purge (e.g., 50 mL/min).

-

-

Step 4.4 (Data Analysis):

-

Record the mass % vs. temperature curve.

-

Identify the onset temperature of mass loss and the temperature at which the maximum rate of loss occurs (from the derivative curve, DTG).

-

Quantify the percentage of mass lost in each decomposition stage.

-

Safety, Handling, and Storage

The safe handling of this compound requires adherence to strict protocols derived from its known and potential hazards. Information from Safety Data Sheets (SDS) provides a clear framework for risk mitigation.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. [7]* Skin Protection: Handle with gloves. Wear fire/flame resistant and impervious clothing. [7]Contaminated clothing should be removed immediately and washed before reuse.

-

Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood. [11]If exposure limits are exceeded, a full-face respirator is necessary. [7] Handling and Storage:

-

Handling: Avoid contact with skin, eyes, and clothing. [11]Do not ingest or inhale. [12]Avoid the generation of dusts, as fine distribution in air can create a dust explosion potential upon intense heating. Wash hands and face thoroughly after handling. * Storage: Store locked up in a tightly closed container. [11]The storage area must be cool, dry, and well-ventilated. [11]Keep away from incompatible materials such as strong oxidizing agents and strong bases. [12] First Aid Measures:

-

Inhalation: Move the victim to fresh air. Seek immediate medical attention. [7]* Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. [7][11]* Eye Contact: Rinse with pure water for at least 15 minutes. [7]* Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention. [7][11]

Conclusion and Future Outlook

This compound exhibits thermal behavior characteristic of nitroaromatic compounds, with a distinct melting point followed by energetic decomposition at higher temperatures. While direct kinetic data remains scarce, analysis of its molecular structure and comparison with related isomers provide a solid foundation for its thermal hazard assessment. The application of standardized DSC and TGA protocols is essential for generating reliable data to establish safe operating limits.

The primary area for future research lies in the detailed kinetic analysis of its decomposition to determine parameters such as activation energy (Eₐ) and the pre-exponential factor (A). Such studies would enable more precise modeling of the compound's stability under various conditions and would be invaluable for professionals in process safety, chemical synthesis, and materials science.

References

-

Synthesis and Characterization of Nitro-p-xylenes. (n.d.). MDPI. Retrieved from [Link]

-

SAFETY DATA SHEET - 1,3-Dinitrobenzene. (2025, October 24). Thermo Fisher Scientific. Retrieved from [Link]

-

This compound. (n.d.). ResearchGate. Retrieved from [Link]

-

This compound. (n.d.). Stenutz. Retrieved from [Link]

-

This compound | Dean Johnston. (n.d.). Dean Johnston. Retrieved from [Link]

-

Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures. (2011, April 15). PubMed. Retrieved from [Link]

-

This compound. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

2,5-Dimethyl-1,3-dinitro-benzene. (2011, September 1). PubMed. Retrieved from [Link]

-

Thermal Analysis. (n.d.). Japanese Pharmacopoeia. Retrieved from [Link]

-

Material Safety Data Sheet - 1,3-Dinitrobenzene. (n.d.). Cole-Parmer. Retrieved from [Link]

-

Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. (n.d.). TA Instruments. Retrieved from [Link]

-

Thermal Analysis of Some Propellants and Explosives with DSC and TG/DTA. (n.d.). Defense Technical Information Center. Retrieved from [Link]

-

Exploring the thermal properties of materials using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC) and differential thermal analysis (DTA). (2019, July 22). C-Therm Technologies Ltd. Retrieved from [Link]

-

Anatomies for the thermal decomposition behavior and product rule of 5,5′-dinitro-2H,2H′-3,3′-bi-1,2,4-triazole. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

1,3-Dinitrobenzene. (n.d.). Wikipedia. Retrieved from [Link]

-

Spectroscopic and thermal studies on the decomposition of l,3,5-triamino-2,4,6-trinitrobenzene (TATB). (n.d.). Semantic Scholar. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. faculty.otterbein.edu [faculty.otterbein.edu]

- 3. 2,5-Dimethyl-1,3-dinitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,5-Dimethyl-1,3-dinitro-benzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound [stenutz.eu]

- 7. echemi.com [echemi.com]

- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 9. Exploring the thermal properties of materials using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC) and differential thermal analysis (DTA). – C-Therm Technologies Ltd. [ctherm.com]

- 10. tainstruments.com [tainstruments.com]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Health and Safety of 2,5-Dimethyl-1,3-dinitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety considerations for 2,5-Dimethyl-1,3-dinitrobenzene (CAS No. 609-92-7). As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the underlying scientific principles and risk-management logic essential for working with this hazardous compound. The information herein is synthesized from available safety data sheets (SDS), toxicological data for related compounds, and established best practices in chemical safety.

Chemical Identity and Physicochemical Properties

This compound, also known as 2,6-Dinitro-p-xylene, is a dinitroaromatic compound.[1] Its molecular and physical properties are critical to understanding its behavior and potential hazards in a laboratory setting. The title compound, C8H8N2O4, is prepared via the nitration of p-xylene.[2][3]

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 1,3-Dinitrobenzene (for comparison) |

| CAS Number | 609-92-7 | 99-65-0 |

| Molecular Formula | C8H8N2O4 | C6H4N2O4 |

| Molecular Weight | 196.16 g/mol | 168.11 g/mol |

| Appearance | Pale yellow or white crystalline solid | Pale-white or yellow solid |

| Melting Point | 123 °C[4] | 90 °C[5] |

| Boiling Point | No data available | 300-303 °C[5] |

| Solubility in Water | No data available | Very poor[5] |

| Vapor Pressure | No data available | <0.1 kPa at 20°C[5] |

| Dipole Moment | 2.65 D[4] | No data available |

Note: Due to the limited availability of specific data for this compound, some properties of the closely related and well-studied compound 1,3-Dinitrobenzene are provided for context and precautionary guidance.

Hazard Identification and Toxicological Profile

While specific toxicological data for this compound is largely unavailable, the hazards can be inferred from the dinitrobenzene class of compounds, which are known for their systemic toxicity.[1] The primary routes of exposure are inhalation, skin absorption, and ingestion.[6]

Key Health Hazards:

-

Methemoglobinemia: A primary and serious hazard of dinitroaromatics is their ability to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively.[7] This leads to cyanosis (a blueish discoloration of the skin and mucous membranes), headache, dizziness, nausea, and in severe cases, respiratory distress, collapse, and death.[5] The onset of symptoms may be delayed.[5]

-

Reproductive Toxicity: 1,3-Dinitrobenzene is a known testicular toxicant in animal studies, leading to sperm loss and infertility.[8] Due to structural similarities, this compound should be handled as a potential reproductive hazard.

-

Organ Toxicity: Prolonged or repeated exposure to dinitrobenzenes may cause damage to the liver and lead to anemia.[5][8]

-

Irritation: The dust or vapor can cause irritation to the respiratory tract.[5]

-

Explosive Potential: Like many nitroaromatic compounds, this compound may be explosive when subjected to heat or shock, especially in a confined space.[3] Finely dispersed particles can form explosive mixtures in the air.[5]

Quantitative Toxicological Data:

Occupational Exposure Limits:

There are no established specific occupational exposure limits (e.g., PEL, TLV) for this compound.[1][6] For dinitrobenzene (all isomers), the following limits are established and should be used as a conservative guideline:

A "skin" notation is associated with these limits, indicating the potential for significant absorption through the skin.[5][8][10]

Engineering and Personal Protective Controls: A Hierarchy of Safety

A systematic approach to controlling exposure is essential. The hierarchy of controls, from most to least effective, should be implemented.

Caption: Hierarchy of controls for minimizing exposure.

-

Elimination/Substitution: If the experimental design allows, consider using a less hazardous alternative.

-

Engineering Controls:

-

Work should be conducted in a certified chemical fume hood to control inhalation exposure.

-

Use of a glove box may be necessary for procedures with a high risk of aerosolization.

-

-

Administrative Controls:

-

Develop and strictly follow a standard operating procedure (SOP) for all work with this compound.

-

Restrict access to the work area to authorized personnel only.

-

Ensure all users are thoroughly trained on the hazards and emergency procedures.

-

-

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Wear chemical safety goggles and a face shield.[1]

-

Skin Protection: Use appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Always inspect gloves before use. Wear a lab coat and consider the use of disposable sleeves.[1]

-

Respiratory Protection: If engineering controls are insufficient or during emergency situations, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[1]

-

Safe Handling, Storage, and Disposal Protocols

Protocol 1: Safe Handling

-

Preparation: Before starting work, ensure the fume hood is functioning correctly, all necessary PPE is available and in good condition, and emergency equipment (spill kit, safety shower, eyewash station) is accessible.

-

Weighing and Transfer: Conduct all weighing and transfers of the solid material within the fume hood. Use a spatula for transfers and avoid creating dust.

-

Solution Preparation: When preparing solutions, add the solid slowly to the solvent to avoid splashing.

-

Heating: Avoid heating the compound unnecessarily. If heating is required, use a well-controlled heating mantle and a condenser to prevent the release of vapors.

-

Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Decontaminate all work surfaces.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]

-

Keep away from heat, sparks, and open flames.

-

Store separately from strong oxidizing agents, strong bases, and reducing agents.[11]

Disposal:

-

Dispose of waste as hazardous chemical waste in accordance with all local, state, and federal regulations.[1]

-

Do not dispose of down the drain or in the general trash.

-

Contaminated labware and PPE should be collected in a designated, sealed container for hazardous waste disposal.

Emergency Procedures: A Validating System

Prompt and correct action during an emergency is critical.

Caption: Emergency response workflow for a chemical spill.

Protocol 2: Spill Response

-

Evacuate and Alert: Immediately evacuate the area and alert nearby personnel.

-

Assess: If the spill is small and you are trained and equipped to handle it, proceed with cleanup. For large spills, or if you are unsure, evacuate the lab and call emergency services.

-

Containment: For a small spill of solid material, carefully cover it with an absorbent material from a chemical spill kit (e.g., vermiculite, sand).

-

Cleanup: Wearing appropriate PPE (including respiratory protection), gently sweep the absorbent material and spilled compound into a designated hazardous waste container. Avoid creating dust.

-

Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleanup materials as hazardous waste.

First-Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[1]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Conclusion

This compound is a hazardous chemical that requires careful handling and a thorough understanding of its potential risks. While specific toxicological data is limited, the known hazards of the dinitrobenzene class of compounds necessitate stringent safety protocols. By implementing the engineering controls, personal protective equipment, and safe work practices outlined in this guide, researchers can minimize their risk of exposure and ensure a safe laboratory environment.

References

- Stenutz, R. (n.d.). This compound.

- New Jersey Department of Health and Senior Services. (2006, October). Hazard Summary: Dinitrobenzene (mixed isomers).

- ECHEMI. (2019, July 15). This compound SDS, 609-92-7 Safety Data Sheets.

- Johnston, D. (2011). This compound. Digital Commons @ Otterbein.

- International Labour Organization. (2021). International Chemical Safety Cards: 1,3-DINITROBENZENE.

- Johnston, D. (n.d.). This compound.

- Occupational Safety and Health Administration. (2020, December 28). DINITROBENZENES, ALL ISOMERS.

- ResearchGate. (n.d.). (PDF) this compound.

- Spectrum Chemical. (2019, August 9).

- National Center for Biotechnology Information. (n.d.). This compound. PMC - NIH.

- Sigma-Aldrich. (2025, October 13).

- U.S. Army Medical Research and Development Command. (1994, September 1).

- Agency for Toxic Substances and Disease Registry. (n.d.). 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene Tox Profile.

- Thermo Fisher Scientific. (2025, October 24).

- Fisher Scientific. (2025, December 19).

- U.S. Environmental Protection Agency. (n.d.).

- U.S. Environmental Protection Agency. (2025, May 15). List of Regulated Substances under the Risk Management Program.

- BenchChem. (2025). A Technical Guide to the Toxicological Profile and Hazards of Dinitrobenzene Compounds.

- Agency for Toxic Substances and Disease Registry. (n.d.). HEALTH EFFECTS - Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.

- U.S. Environmental Protection Agency. (2022, September). TOXICS RELEASE INVENTORY - Basis of OSHA Carcinogens.

- The DIY Chemist. (2023, October 26). Synthesis of m-dinitrobenzene. YouTube.

- U.S. Environmental Protection Agency. (n.d.). Benzene, 1-methoxy-5-methyl-2,4-dinitro- - Substance Details - SRS.

- Wikipedia. (n.d.). 1,3-Dinitrobenzene.

- Organic Chemistry Portal. (2023).

- Priskano Chem. (2022, May 27). Synthesis of M- Dinitrobenzene. YouTube.

- Thermo Fisher Scientific. (2013).

- U.S. Environmental Protection Agency. (1976, June).

Sources

- 1. echemi.com [echemi.com]

- 2. This compound | Dean Johnston [faculty.otterbein.edu]

- 3. researchgate.net [researchgate.net]

- 4. This compound [stenutz.eu]

- 5. ICSC 0691 - 1,3-DINITROBENZENE [chemicalsafety.ilo.org]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. HEALTH EFFECTS - Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. nj.gov [nj.gov]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. DINITROBENZENES, ALL ISOMERS | Occupational Safety and Health Administration [osha.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide on the Environmental Fate and Persistence of Dinitrotoluene Isomers

Introduction: The Environmental Significance of Dinitrotoluene Isomers

Dinitrotoluene (DNT) isomers are synthetic nitroaromatic compounds that are not naturally found in the environment.[1][2][3] The six isomers of DNT (2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-DNT) are primarily produced through the nitration of toluene.[3][4] The most common isomers, 2,4-DNT and 2,6-DNT, are key intermediates in the production of toluene diisocyanate (TDI) for polyurethane foams, as well as in the manufacturing of munitions, dyes, and plastics.[1][2][3][4][5] Widespread industrial use and military activities have led to significant contamination of soil and groundwater at manufacturing facilities and hazardous waste sites.[1][2][3][4]

The environmental persistence and toxicological profile of DNT isomers necessitate a thorough understanding of their fate in various environmental compartments. DNT is classified as a priority pollutant by the U.S. Environmental Protection Agency (EPA) and is considered a probable human carcinogen (Class B2).[1][2][3] Chronic exposure to DNT can lead to adverse health effects on the nervous system, blood, liver, and kidneys.[1][2][3] This guide provides a comprehensive technical overview of the physicochemical properties, environmental fate, degradation pathways, and factors influencing the persistence of DNT isomers, intended for researchers, environmental scientists, and professionals in drug development and toxicology.

Physicochemical Properties and Environmental Mobility

The environmental behavior of DNT isomers is governed by their physicochemical properties, which influence their partitioning between air, water, and soil.

| Property | 2,4-Dinitrotoluene | 2,6-Dinitrotoluene | Significance for Environmental Fate |

| Molecular Formula | C₇H₆N₂O₄ | C₇H₆N₂O₄ | Identical elemental composition, but different structural arrangement of nitro groups. |

| Molecular Weight | 182.14 g/mol | 182.14 g/mol | Influences diffusion and transport. |

| Water Solubility | 270 mg/L at 22°C | 170 mg/L at 22°C | Moderate water solubility facilitates transport in groundwater and surface water.[1][3] |

| Vapor Pressure | 1.48 x 10⁻⁴ mmHg at 20°C | 1.98 x 10⁻⁴ mmHg at 20°C | Low vapor pressure indicates that volatilization from water and soil is not a significant fate process.[1][3] |

| Log K_ow_ | 1.98 | 2.09 | Low octanol-water partition coefficients suggest a low potential for bioaccumulation in animal tissues.[1][6][7] |

| Henry's Law Constant | 5.3 x 10⁻⁷ atm-m³/mol at 25°C | 1.2 x 10⁻⁶ atm-m³/mol at 25°C | Low values further confirm that volatilization from water is minimal.[1][3] |

Due to their moderate water solubility and low volatility, DNT isomers are expected to persist in water for extended periods unless degraded by biotic or abiotic processes.[1][2][3] Their relatively low tendency to sorb to sediments and suspended solids allows for potential transport through surface water and groundwater.[1][3] However, the retention of DNT in soil is influenced by the chemistry and content of soil organic matter (SOM).[1][2][3]

Abiotic Degradation Pathways

Abiotic processes, particularly photolysis, play a crucial role in the natural attenuation of DNT isomers in the environment.

Photolysis

Photodegradation is a primary mechanism for the breakdown of DNT isomers in the atmosphere and in oxygenated surface waters.[1][2][3]

-

Atmospheric Photolysis: In the vapor phase, 2,4- and 2,6-DNT have an estimated atmospheric half-life of approximately 75 days, where they are broken down by photodegradation.[1][2][3]

-

Aqueous Photolysis: In sunlit natural waters, the photolysis half-lives of DNTs are significantly shorter, on the order of hours.[6] For instance, the photodegradation of 2,6-DNT in a seawater solution under simulated solar radiation resulted in an 89% reduction within 24 hours and complete degradation after 72 hours.[1][2] Without sunlight, the reduction was minimal.[1][3]